Cas no 326588-55-0 (1-Pentanol, 2-amino-3-methyl-, (2R)-)

1-Pentanol, 2-amino-3-methyl-, (2R)-, is a chiral amino alcohol featuring a primary amino group and a methyl group. This compound exhibits excellent solubility in water and organic solvents, making it versatile for various chemical reactions. Its unique chirality and functional groups offer distinct advantages in synthetic chemistry, including enhanced reactivity and selectivity in asymmetric transformations.
1-Pentanol, 2-amino-3-methyl-, (2R)- structure
326588-55-0 structure
Product Name:1-Pentanol, 2-amino-3-methyl-, (2R)-
CAS No:326588-55-0
MF:C6H15NO
MW:117.189401865005
CID:3939517
PubChem ID:91663082
Update Time:2025-06-20

1-Pentanol, 2-amino-3-methyl-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanol, 2-amino-3-methyl-, (2R)-
    • 326588-55-0
    • (2R)-2-amino-3-methylpentan-1-ol
    • EN300-1843383
    • Inchi: 1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5?,6-/m0/s1
    • InChI Key: VTQHAQXFSHDMHT-GDVGLLTNSA-N
    • SMILES: C(O)[C@H](N)C(C)CC

Computed Properties

  • Exact Mass: 117.115364102Da
  • Monoisotopic Mass: 117.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 56.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.3Ų

1-Pentanol, 2-amino-3-methyl-, (2R)- Pricemore >>

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Additional information on 1-Pentanol, 2-amino-3-methyl-, (2R)-

Introduction to 1-Pentanol, 2-amino-3-methyl-, (2R)- and Its Applications in Modern Chemical Biology

1-Pentanol, 2-amino-3-methyl-, (2R)-, identified by its CAS number 326588-55-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a pentyl backbone with an amino group at the 2-position and a methyl group at the 3-position, exists in a specific stereochemical configuration denoted by the (2R) designation. This stereochemistry is critical for its biological activity and has made it a subject of interest in both academic research and pharmaceutical development.

The (2R)-configuration of 1-Pentanol, 2-amino-3-methyl- is particularly noteworthy because it influences the compound's interaction with biological targets. In recent years, there has been a growing emphasis on enantioselective synthesis and the study of stereoisomers in drug discovery. The precise stereochemical arrangement of this compound allows it to engage with biological systems in a manner that other isomers might not, making it a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of 1-Pentanol, 2-amino-3-methyl-, (2R)- is its potential as a building block for more complex molecules. Its structure combines a primary amine and a secondary alcohol, which are both versatile functional groups that can participate in various chemical reactions. These reactions include nucleophilic substitution, oxidation, reduction, and coupling reactions, making it a versatile intermediate in organic synthesis. In particular, the amino group at the 2-position can be further modified to introduce additional functionalities, such as acylation or alkylation, which can tailor its properties for specific applications.

In the realm of pharmaceutical research, 1-Pentanol, 2-amino-3-methyl-, (2R)- has been explored as a precursor for bioactive molecules. The combination of an amine and an alcohol provides multiple points of modification, allowing chemists to design molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in the development of enzyme inhibitors and receptor modulators. The stereochemical purity of the (2R) configuration ensures that interactions with biological targets are specific and predictable, which is crucial for drug development.

Recent studies have highlighted the role of 1-Pentanol, 2-amino-3-methyl-, (2R)- in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic benefits. For example, modifications to the side chain or introduction of additional functional groups have led to molecules with improved pharmacokinetic properties. These advancements underscore the importance of stereospecific compounds in modern drug design and highlight the need for efficient synthetic methods to produce enantiomerically pure substances.

The synthesis of 1-Pentanol, 2-amino-3-methyl-, (2R)- presents unique challenges due to its stereochemical requirements. However, advances in asymmetric synthesis have made it more feasible to produce this compound in high yields and purity. Techniques such as chiral catalysis and enzymatic resolution have been particularly effective in achieving the desired stereochemical outcome. These methods not only improve the efficiency of synthesis but also reduce costs associated with producing enantiomerically pure compounds.

The applications of 1-Pentanol, 2-amino-3-methyl-, (2R)- extend beyond pharmaceuticals into other areas of chemical biology. For instance, it has been used as a ligand in coordination chemistry to study metal-ligand interactions. The amino group can coordinate with transition metals, while the alcohol can participate in hydrogen bonding interactions. Such studies provide insights into how these compounds might interact with biological metal ions and enzymes.

In conclusion,1-Pentanol, 2-amino-3-methyl-, (2R)-, CAS number 326588-55-0, is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it will likely play an increasingly important role in advancing our understanding of biological systems and developing new therapeutic strategies.

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